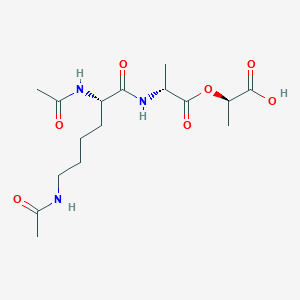

Ac-Lys(Ac)-D-Ala-D-Lactic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H27N3O7 |

|---|---|

Molecular Weight |

373.40 g/mol |

IUPAC Name |

(2R)-2-[(2R)-2-[[(2S)-2,6-diacetamidohexanoyl]amino]propanoyl]oxypropanoic acid |

InChI |

InChI=1S/C16H27N3O7/c1-9(16(25)26-10(2)15(23)24)18-14(22)13(19-12(4)21)7-5-6-8-17-11(3)20/h9-10,13H,5-8H2,1-4H3,(H,17,20)(H,18,22)(H,19,21)(H,23,24)/t9-,10-,13+/m1/s1 |

InChI Key |

LOEWINUIHJAOMZ-BREBYQMCSA-N |

Isomeric SMILES |

C[C@H](C(=O)O[C@H](C)C(=O)O)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)C |

Canonical SMILES |

CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C |

sequence |

XAX |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ac-Lys(Ac)-D-Ala-D-Lactic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the depsipeptide Ac-Lys(Ac)-D-Ala-D-Lactic acid, a crucial substrate for studying penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases). This document details its chemical structure, physicochemical properties, and its primary application in trapping acyl-enzyme intermediates. Detailed experimental protocols for its use in enzymatic assays and visualizations of the underlying biochemical pathways are provided to facilitate its use in research and drug development.

Chemical Structure and Properties

This compound is a synthetic depsipeptide, where an ester linkage replaces a peptide bond. Specifically, the C-terminal D-Alanine is linked to a D-Lactic acid residue. The lysine residue is diacetylated, with acetyl groups on both the α-amino and ε-amino groups.

Chemical Structure:

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound. It is important to note that some of these values are calculated and have not been experimentally verified in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 65882-12-4 | [1][2] |

| Molecular Formula | C₁₆H₂₇N₃O₇ | [1] |

| Molecular Weight | 373.41 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | Not available | |

| Boiling Point (calc.) | 740.5 ± 60.0 °C at 760 mmHg | |

| Density (calc.) | 1.2 ± 0.1 g/cm³ | |

| Solubility | Soluble in DMSO | [3] |

| Storage Conditions | Store at 2-8 °C for short term, -20°C to -80°C for long term storage. | [1][3] |

Spectroscopic Data

Mechanism of Action and Biological Significance

This compound is primarily utilized as a substrate for penicillin-sensitive DD-carboxypeptidases, which are a type of penicillin-binding protein (PBP).[4] These enzymes are crucial for the final steps of bacterial cell wall peptidoglycan synthesis.

The key feature of this depsipeptide is the ester bond replacing the terminal D-Ala-D-Ala peptide bond found in the natural substrate. The hydrolysis of this ester bond by DD-carboxypeptidases proceeds through a two-step mechanism involving an acyl-enzyme intermediate.

Figure 1: Simplified reaction mechanism of DD-carboxypeptidase with this compound.

The rate-limiting step for the natural peptide substrate is often the acylation step. However, with the depsipeptide, the acylation (cleavage of the ester bond) is significantly faster than the deacylation step.[4] This kinetic difference allows for the accumulation and trapping of the acyl-enzyme intermediate, making this compound an invaluable tool for studying the mechanism of these enzymes and for screening potential inhibitors.

Experimental Protocols

The following protocols are based on the methodologies described by Rasmussen et al. (1978) in their seminal paper on the use of this depsipeptide substrate.[4]

Enzymatic Assay of DD-Carboxypeptidase Activity

This protocol describes a method to measure the hydrolysis of this compound by a purified DD-carboxypeptidase.

Materials:

-

Purified DD-carboxypeptidase

-

This compound (radiolabeled or non-radiolabeled)

-

Assay buffer (e.g., 0.05 M Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

-

Quenching solution (e.g., 0.5 M HCl)

-

High-voltage electrophoresis system or HPLC

-

Scintillation counter (if using radiolabeled substrate)

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

-

Prepare the reaction mixture in the assay buffer containing a known concentration of the depsipeptide substrate.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of the purified DD-carboxypeptidase.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding them to the quenching solution.

-

Separate the product (Ac-Lys(Ac)-D-Ala) from the unreacted substrate using high-voltage electrophoresis at pH 3.5 or by reverse-phase HPLC.

-

Quantify the amount of product formed. If using a radiolabeled substrate, this can be done by scintillation counting of the separated product spots/peaks. For non-radiolabeled substrate, quantification can be achieved by HPLC with appropriate standards.

-

Calculate the initial velocity of the reaction from the rate of product formation.

-

Determine the kinetic parameters (Km and Vmax) by measuring the initial velocities at varying substrate concentrations.

Trapping of the Acyl-Enzyme Intermediate

This protocol describes the method to isolate the covalent acyl-enzyme intermediate formed during the hydrolysis of the depsipeptide.

Materials:

-

Purified DD-carboxypeptidase (e.g., from Bacillus subtilis)

-

¹⁴C-labeled this compound

-

Incubation buffer (e.g., 0.1 M sodium cacodylate, pH 5.0)

-

pH lowering solution (e.g., 30% acetic acid)

-

Sephadex G-50 column equilibrated with a low pH buffer (e.g., 10% acetic acid)

-

Scintillation counter

Procedure:

-

Incubate the purified DD-carboxypeptidase with ¹⁴C-labeled this compound in the incubation buffer at a suitable temperature (e.g., room temperature) for a defined period (e.g., 10 minutes).

-

Rapidly lower the pH of the incubation mixture to 3.0 by adding the pH lowering solution. This step is crucial to stabilize the acyl-enzyme intermediate.

-

Immediately apply the acidified mixture to the pre-equilibrated Sephadex G-50 column.

-

Elute the column with the low pH buffer and collect fractions.

-

Measure the radioactivity in each fraction using a scintillation counter.

-

The protein-containing fractions (which will elute in the void volume) that have associated radioactivity correspond to the trapped ¹⁴C-acyl-enzyme intermediate.

-

The stoichiometry of substrate binding can be determined by measuring the protein concentration in the radioactive fractions.

Figure 2: Experimental workflow for trapping the acyl-enzyme intermediate.

Applications in Drug Development

The ability to study the mechanism of DD-carboxypeptidases and other PBPs using this compound has significant implications for drug development.

-

High-Throughput Screening: The enzymatic assay described can be adapted for high-throughput screening of compound libraries to identify novel inhibitors of PBPs.

-

Mechanism of Action Studies: This substrate allows for detailed kinetic analysis of potential antibiotics, determining whether they are competitive, non-competitive, or uncompetitive inhibitors, and whether they form covalent adducts with the enzyme.

-

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing analogues of this compound, researchers can probe the substrate specificity of different PBPs, aiding in the design of targeted therapeutics.

Conclusion

This compound is a powerful and indispensable tool for researchers studying bacterial cell wall biosynthesis and developing new antibacterial agents. Its unique chemical structure, which facilitates the trapping of a key catalytic intermediate, provides a window into the mechanism of penicillin-binding proteins. The experimental protocols and conceptual frameworks presented in this guide are intended to equip scientists with the knowledge to effectively utilize this depsipeptide in their research endeavors.

References

The Depsipeptide Ac-Lys(Ac)-D-Ala-D-Lactic Acid: A Linchpin in Vancomycin Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria represents a formidable challenge to global public health. Among the most critical of these are vancomycin-resistant enterococci (VRE) and vancomycin-resistant Staphylococcus aureus (VRSA). The core of this resistance mechanism lies in a subtle yet profound alteration of the bacterial cell wall structure, specifically the modification of peptidoglycan precursors. The depsipeptide Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-lactate, or Ac-Lys(Ac)-D-Ala-D-Lactic acid, serves as a crucial molecular model for understanding this resistance. It represents the terminus of the altered peptidoglycan precursor that confers high-level resistance to vancomycin and related glycopeptide antibiotics. This guide provides a detailed examination of the mechanism of action centered around this depsipeptide, supported by quantitative data, experimental insights, and visual representations of the involved pathways.

Core Mechanism of Action: Evading Vancomycin Binding

The bactericidal action of vancomycin relies on its ability to form a stable complex with the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[1][2] This binding physically obstructs the transglycosylation and transpeptidation reactions essential for cell wall synthesis, leading to compromised cell wall integrity and osmotic lysis.[1][3]

The mechanism of resistance hinges on the replacement of the terminal D-alanine residue with D-lactate, resulting in a D-alanyl-D-lactate (D-Ala-D-Lac) terminus.[2][4] This substitution of an amide bond with an ester bond eliminates a critical hydrogen bond interaction between vancomycin and the peptide backbone of the precursor.[2] The loss of this single hydrogen bond dramatically reduces the binding affinity of vancomycin for its target by approximately 1,000-fold, rendering the antibiotic ineffective.[2][5]

This compound is a synthetic analog of this modified peptidoglycan precursor terminus.[6] Its structure allows it to act as a substrate for enzymes involved in cell wall metabolism, such as penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases), making it an invaluable tool for studying the enzymology of both normal cell wall synthesis and the resistance mechanism.[7][8][9]

The Enzymatic Machinery of Resistance: The van Operon

High-level vancomycin resistance is typically conferred by a cluster of genes, most notably the vanA operon, often located on a transposable element like Tn1546.[5] This operon encodes the enzymatic machinery necessary to reprogram peptidoglycan synthesis. The key enzymes and their roles are:

-

VanH: A D-specific lactate dehydrogenase that converts pyruvate to D-lactate.[10]

-

VanA: A D-alanyl-D-lactate ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide.[5][10] This enzyme is a pivotal component of the resistance mechanism.

-

VanX: A zinc-dependent D,D-dipeptidase that hydrolyzes any endogenously produced D-Ala-D-Ala, thereby preventing its incorporation into the cell wall precursors and ensuring the prevalence of the D-Ala-D-Lac termini.[5]

The coordinated action of these enzymes ensures that the bacterial cell exclusively produces peptidoglycan precursors terminating in D-Ala-D-Lac, leading to a vancomycin-resistant phenotype.[5]

Quantitative Data Summary

The following table summarizes the key quantitative findings related to the interaction of vancomycin with native and modified peptidoglycan precursors.

| Parameter | Ligand | Antibiotic | Value | Reference |

| Binding Affinity Reduction | D-Ala-D-Lac vs. D-Ala-D-Ala | Vancomycin | ~1,000-fold decrease | [2][5] |

| Binding Affinity | -Lys-D-Ala-D-Ala terminated surface | Vancomycin | Micromolar (µM) range | [11] |

| Binding Affinity | -Lys-D-Ala-D-Lactate terminated surface | Vancomycin | Millimolar (mM) range | [11] |

| Binding Affinity Enhancement | Dimeric D-Ala-D-Lac analog (Lac-R'd-Lac) | Dimeric Vancomycin (V-Rd-V) | ~40-fold tighter binding than monomeric interaction | [12] |

Signaling and Biosynthetic Pathways

The reprogramming of peptidoglycan synthesis in vancomycin-resistant bacteria follows a well-defined enzymatic cascade.

Caption: Enzymatic pathway of vancomycin resistance.

Experimental Protocols and Workflows

Detailed experimental protocols are often specific to the laboratory and instrumentation. However, the general workflows for key experiments cited in the literature can be outlined.

Workflow for Determining Vancomycin Binding Affinity via Surface Plasmon Resonance (SPR)

This workflow describes the general steps to quantify the binding kinetics and affinity between vancomycin and peptide-terminated surfaces.

Caption: Generalized workflow for Surface Plasmon Resonance (SPR) analysis.

Methodological Considerations for Ligase Activity Assays

To characterize the activity of enzymes like VanA, a coupled-enzyme spectrophotometric assay can be employed.

-

Reaction Mixture Preparation: A typical reaction mixture would contain buffer (e.g., HEPES), ATP, MgCl₂, D-Alanine, and the substrate of interest (D-Lactate).

-

Coupling Enzymes: The assay is coupled to the oxidation of NADH through the inclusion of lactate dehydrogenase (to measure D-Lactate consumption) or pyruvate kinase and lactate dehydrogenase (to measure ATP consumption).

-

Initiation and Monitoring: The reaction is initiated by the addition of the purified ligase (e.g., VanA). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer.

-

Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance versus time plot. Kinetic parameters (Kₘ and kₖₐₜ) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Conclusion

This compound is more than a mere chemical compound; it is a molecular key to understanding one of the most clinically significant antibiotic resistance mechanisms. Its structure, mimicking the altered peptidoglycan precursor, has been instrumental in dissecting the enzymatic pathways and the biophysical interactions that underpin vancomycin resistance. For researchers and drug development professionals, a thorough comprehension of this depsipeptide's role is fundamental to the rational design of new therapeutic strategies aimed at overcoming vancomycin resistance and revitalizing our antibiotic arsenal against multidrug-resistant pathogens.

References

- 1. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]

- 2. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selectivity for d-Lactate Incorporation into the Peptidoglycan Precursors of Lactobacillus plantarum: Role of Aad, a VanX-Like d-Alanyl-d-Alanine Dipeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | CAS#:65882-12-4 | Chemsrc [chemsrc.com]

- 9. glpbio.com [glpbio.com]

- 10. vanI: a novel d-Ala-d-Lac vancomycin resistance gene cluster found in Desulfitobacterium hafniense - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding of a dimeric derivative of vancomycin to L-Lys-D-Ala-D-lactate in solution and at a surface - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Ac-Lys(Ac)-D-Ala-D-Lactic Acid: A Linchpin in Vancomycin Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of vancomycin-resistant bacteria, particularly Enterococcus species, poses a significant threat to global public health. Resistance is primarily mediated by a sophisticated biochemical alteration of the bacterial cell wall structure, specifically the replacement of the terminal D-Ala-D-Ala dipeptide of peptidoglycan precursors with a D-Ala-D-Lactic acid depsipeptide. The synthetic molecule, Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-lactic acid (Ac-Lys(Ac)-D-Ala-D-Lactic acid), serves as a crucial research tool that mimics this modified precursor terminus. This technical guide delves into the core biological significance of this depsipeptide, detailing the molecular mechanisms of resistance it underpins, the enzymatic pathways responsible for its synthesis, and its role in evading antibiotic action. We present key quantitative data, detailed experimental protocols, and pathway visualizations to provide a comprehensive resource for professionals in the fields of microbiology, biochemistry, and drug development.

Introduction: The Rise of a Resistant Target

Vancomycin, a glycopeptide antibiotic, has long been a last-resort treatment for serious Gram-positive bacterial infections. Its mechanism of action involves binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation steps essential for cell wall biosynthesis. This disruption leads to a weakened cell wall and eventual cell lysis.

The efficacy of vancomycin is critically undermined by the production of modified peptidoglycan precursors ending in D-alanyl-D-lactate (D-Ala-D-Lac). This seemingly subtle change—the substitution of an amide bond with an ester bond—results in the loss of a key hydrogen bond interaction with vancomycin.[1] This leads to a drastic reduction in binding affinity, rendering the antibiotic ineffective. This compound is a synthetic analog of these modified peptidoglycan termini and is instrumental in studying the enzymes and interactions that confer vancomycin resistance.[2]

The Molecular Basis of Vancomycin Resistance

The core of high-level vancomycin resistance lies in the reprogramming of the peptidoglycan synthesis pathway. This is orchestrated by a cluster of genes, most notably the vanHAX operon, which is regulated by the VanS/VanR two-component system.[3][4]

-

VanH: A dehydrogenase that reduces pyruvate to D-lactic acid.[3]

-

VanA: A ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide.[3][5]

-

VanX: A D,D-dipeptidase that specifically hydrolyzes any remaining D-Ala-D-Ala, preventing its incorporation into the cell wall precursors.[4][6]

This concerted enzymatic activity ensures that the majority of peptidoglycan precursors terminate in D-Ala-D-Lac, effectively remodeling the bacterial cell wall to be unrecognizable to vancomycin.

Quantitative Data

The dramatic decrease in vancomycin's efficacy is quantitatively reflected in its binding affinity for the modified precursors and the kinetic efficiency of the resistance-conferring enzymes.

Table 1: Vancomycin Binding Affinity

| Ligand Terminus | Dissociation Constant (Kd) | Fold Decrease in Affinity |

| Ac-Lys(Ac)-D-Ala-D-Ala | ~1 µM | - |

| Ac-Lys(Ac)-D-Ala-D-Lac | ~1 mM | ~1000-fold[1][7] |

Table 2: Kinetic Parameters of VanA Ligase

| Substrate (at subsite 2) | KM | kcat | kcat/KM |

| D-Lactate | 0.69 mM[8] | 32 min-1[8] | 46.4 min-1mM-1 |

| D-Alanine (deprotonated) | 0.66 mM[8] | 550 min-1[8] | 833.3 min-1mM-1 |

| D-Alanine (protonated, pH 7.5) | 210 mM[8] | - | - |

Note: While the deprotonated form of D-Alanine is a better substrate in vitro, its low physiological concentration at neutral pH makes D-Lactate the preferred substrate in vivo.

Table 3: Kinetic Parameters of VanX Dipeptidase

| Substrate | KM | kcat |

| D-Ala-D-Ala | 0.10 mM[9] | 11.5 s-1[9] |

| L-Ala-p-nitroanilide | 300 - 700 µM[10] | 0.028 - 0.080 s-1[10] |

Signaling Pathway and Experimental Workflows

The VanS/VanR Two-Component Regulatory System

The expression of the vanHAX operon is tightly controlled by the VanS/VanR two-component system, which senses the presence of vancomycin in the environment.

Experimental Workflow for Studying Vancomycin Resistance

A typical workflow to investigate the molecular basis of vancomycin resistance involves several key experimental stages.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process typically achieved through solid-phase or solution-phase peptide synthesis methodologies. While detailed, proprietary synthesis protocols vary, the general approach involves:

-

Protection of Functional Groups: The amino and carboxyl groups of the constituent amino acids (L-lysine, D-alanine) and lactic acid are protected using standard protecting groups (e.g., Fmoc, Boc, tBu).

-

Coupling Reactions: The protected building blocks are sequentially coupled using a coupling agent (e.g., HBTU, HATU) to form the peptide and ester bonds.

-

Deprotection: The protecting groups are selectively removed.

-

Acetylation: The N-terminal amino group and the epsilon-amino group of lysine are acetylated.

-

Purification: The final product is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

The successful synthesis is confirmed by mass spectrometry and NMR spectroscopy.

Isothermal Titration Calorimetry (ITC) for Vancomycin Binding

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Sample Preparation:

-

Prepare a solution of vancomycin (typically 50-500 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a solution of the ligand (Ac-Lys(Ac)-D-Ala-D-Ala or Ac-Lys(Ac)-D-Ala-D-Lac) at a concentration approximately 10-fold higher than the vancomycin concentration in the same buffer.

-

Thoroughly degas both solutions to prevent bubble formation during the experiment.

-

-

ITC Experiment:

-

Load the vancomycin solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

-

Equilibrate the system at the desired temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

-

A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.

-

Enzymatic Assay for VanA Ligase Activity

The activity of VanA can be monitored by measuring the production of ADP, a product of the ligation reaction, using a coupled-enzyme spectrophotometric assay.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 100 mM HEPES, pH 7.5)

-

10 mM MgCl2

-

10 mM ATP

-

Substrates: D-Alanine and D-Lactate at varying concentrations.

-

Coupling enzymes: Pyruvate kinase and lactate dehydrogenase.

-

Phosphoenolpyruvate and NADH.

-

-

Assay Procedure:

-

Add the VanA enzyme to the reaction mixture to initiate the reaction.

-

The ADP produced by VanA is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, regenerating ATP.

-

The pyruvate is then reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+.

-

Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

-

Determine the kinetic parameters (KM and kcat) by fitting the initial rate data to the Michaelis-Menten equation.[11]

-

Enzymatic Assay for VanX Dipeptidase Activity

The activity of VanX can be determined by measuring the hydrolysis of a chromogenic substrate or by directly measuring the products of D-Ala-D-Ala hydrolysis.

-

Chromogenic Assay:

-

Use a substrate such as L-alanine-p-nitroanilide.[10]

-

Prepare a reaction mixture containing the substrate and VanX in a suitable buffer.

-

Monitor the increase in absorbance at 405 nm due to the release of p-nitroaniline.

-

-

Direct Hydrolysis Assay (ITC-based):

-

The hydrolysis of D-Ala-D-Ala by VanX can be monitored in real-time using ITC, which measures the heat produced by the reaction.[9]

-

This method allows for the direct determination of kinetic parameters without the need for a chromogenic substrate.

-

Conclusion and Future Perspectives

The depsipeptide this compound is more than a mere chemical curiosity; it represents the molecular cornerstone of high-level vancomycin resistance. A thorough understanding of its biological significance, the enzymes that synthesize it, and the regulatory pathways that control its production is paramount for the development of novel strategies to combat resistant pathogens. Future research should focus on the development of potent inhibitors of the VanA ligase and the VanX dipeptidase. Furthermore, targeting the VanS/VanR regulatory system to prevent the induction of the resistance genes holds promise as a therapeutic approach. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to advance these critical endeavors.

References

- 1. Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VanX, a bacterial d-alanyl-d-alanine dipeptidase: Resistance, immunity, or survival function? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of vancomycin resistance protein VanA as a D-alanine:D-alanine ligase of altered substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-Ala-D-Ala dipeptidase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Determinants for differential effects on D-Ala-D-lactate vs D-Ala-D-Ala formation by the VanA ligase from vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Real-time monitoring of D-Ala-D-Ala dipeptidase activity of VanX in living bacteria by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Continuous assay for VanX, the D-alanyl-D-alanine dipeptidase required for high-level vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural and Functional Characterization of VanG d-Ala:d-Ser Ligase Associated with Vancomycin Resistance in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Depsipeptides in Combating Antibiotic Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action. Depsipeptides, a class of peptides containing at least one ester bond, have emerged as a promising avenue of research. This technical guide provides an in-depth analysis of the multifaceted roles of depsipeptides in overcoming antibiotic resistance. It delves into their primary mechanisms of action, including direct membrane disruption, targeting of essential intracellular processes, inhibition of bacterial communication and defense systems, and their synergistic potential with conventional antibiotics. This document offers detailed experimental protocols for key assays and presents quantitative data to facilitate comparative analysis. Furthermore, it visualizes complex biological pathways and experimental workflows to provide a clear and comprehensive understanding of the subject.

Introduction to Depsipeptides

Depsipeptides are a structurally diverse class of natural and synthetic compounds characterized by the presence of one or more ester linkages in addition to amide bonds. This structural feature imparts greater conformational flexibility compared to their purely peptide counterparts, which can contribute to their diverse biological activities. Found in various microorganisms, marine organisms, and plants, depsipeptides have demonstrated a broad spectrum of bioactivities, including antimicrobial, antiviral, and anticancer properties. Their unique modes of action against bacteria make them particularly attractive candidates for addressing the challenge of multidrug-resistant (MDR) pathogens.

Mechanisms of Depsipeptide-Mediated Antibiotic Activity and Resistance Modulation

Depsipeptides employ a variety of strategies to exert their antimicrobial effects and overcome resistance mechanisms. These can be broadly categorized as follows:

Direct Membrane Disruption

A primary mechanism for many antimicrobial peptides, including some depsipeptides, is the physical disruption of the bacterial cell membrane. Their amphipathic nature allows them to interact with and insert into the lipid bilayer, leading to pore formation, increased permeability, and ultimately, cell lysis. This direct physical mechanism is less susceptible to the development of resistance compared to the inhibition of specific metabolic pathways.

Targeting Intracellular Processes: The Acyldepsipeptide (ADEP) Example

Acyldepsipeptides (ADEPs) represent a well-studied class of depsipeptides with a unique intracellular target: the caseinolytic protease (ClpP). In its natural state, ClpP is a tightly regulated protease that requires an associated ATPase for substrate recognition and degradation. ADEPs bind to a hydrophobic pocket on ClpP, inducing a conformational change that dysregulates its activity. This leads to the uncontrolled degradation of cellular proteins, including the essential cell division protein FtsZ, ultimately causing cell death. This mechanism is particularly effective against Gram-positive bacteria.

Caption: Acyldepsipeptide (ADEP) mechanism of action via ClpP dysregulation.

Inhibition of Efflux Pumps

Bacterial efflux pumps are a major mechanism of antibiotic resistance, actively expelling antimicrobial agents from the cell. Some depsipeptides have been shown to inhibit the activity of these pumps. By blocking this resistance mechanism, depsipeptides can restore the susceptibility of bacteria to conventional antibiotics that would otherwise be ineffective. This synergistic activity is a key area of interest in drug development.

Disruption of Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). This matrix provides protection from antibiotics and the host immune system, contributing significantly to chronic infections and antibiotic resistance. Depsipeptides can interfere with biofilm formation at various stages, including initial attachment, microcolony formation, and maturation. They can also degrade the EPS matrix of established biofilms.

Modulation of Bacterial Signaling Pathways

Depsipeptides can also interfere with bacterial cell-to-cell communication and environmental sensing mechanisms that regulate virulence and resistance.

-

Quorum Sensing (QS): QS is a system of stimulus and response correlated to population density. Bacteria use QS to coordinate gene expression, leading to the production of virulence factors and biofilm formation. Some depsipeptides, such as enniatins, have been shown to interfere with QS signaling, thereby reducing the expression of virulence factors.[1][2][3]

-

Two-Component Systems (TCS): TCS are stimulus-response coupling pathways used by bacteria to sense and respond to environmental changes. They play a crucial role in regulating virulence, antibiotic resistance, and survival. While direct modulation of TCS by specific depsipeptides is an area of ongoing research, the principle of disrupting these signaling cascades represents a promising strategy for antimicrobial development.

Caption: Generalized mechanism of quorum sensing inhibition by depsipeptides.

Quantitative Data on Depsipeptide Activity

The following tables summarize key quantitative data on the antimicrobial and resistance-modulating activities of various depsipeptides.

Table 1: Minimum Inhibitory Concentrations (MIC) of Depsipeptides Against Resistant Bacteria

| Depsipeptide/Peptide | Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |

| Dendrocin-ZM1 | S. aureus ATCC 43300 | MRSA | 16 | [4] |

| Dendrocin-ZM1 | MRSA clinical isolates | MRSA | 16 | [4] |

| DP7 | S. aureus (clinical isolate) | - | 16 | [2] |

| CLS001 | S. aureus (clinical isolate) | - | 32 | [2] |

| ASU014 | S. aureus USA300-LAC | MRSA | 100 µM | [3] |

| ASU014 | S. aureus USA100 | MRSA | 100 µM | [3] |

Note: Data is compiled from various sources and experimental conditions may differ.

Table 2: Synergistic Activity of Depsipeptides with Conventional Antibiotics (Fractional Inhibitory Concentration Index - FICI)

| Depsipeptide/Peptide + Antibiotic | Bacterial Strain | FICI | Interpretation | Reference |

| Dendrocin-ZM1 + Vancomycin | S. aureus ATCC 43300 | 0.187 | Synergy | [4] |

| DP7 + Vancomycin | Clinical isolates | 0.25 - 0.5 | Synergy | [2] |

| DP7 + Aztreonam | Clinical isolates | 0.25 - 0.5 | Synergy | [2] |

| ASU014 + Oxacillin | S. aureus USA300-LAC | 0.25 | Synergy | [3] |

| ASU014 + Oxacillin | S. aureus USA100 | 0.19 | Synergy | [3] |

FICI ≤ 0.5 indicates synergy; >0.5 to 4 indicates an additive or indifferent effect; >4 indicates antagonism.[5]

Table 3: Biofilm Eradication/Inhibition by Depsipeptides

| Depsipeptide/Peptide | Bacterial Strain | Activity | Concentration | Reference |

| MS07 | P. aeruginosa KCTC 1637 | MBEC | 1.5 µM | [6] |

| MS07 | E. coli KCTC 1923 | MBEC | 4 µM | [6] |

| Melimine | P. aeruginosa ATCC 27853 | MBEC | 640 mg/L | [7] |

| CAMA | P. aeruginosa ATCC 27853 | MBEC | >640 mg/L | [7] |

MBEC (Minimum Biofilm Eradication Concentration) is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of depsipeptides in antibiotic resistance.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a depsipeptide that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Depsipeptide stock solution

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare a serial two-fold dilution of the depsipeptide in the growth medium in a 96-well plate.

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized bacterial suspension in the growth medium to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the diluted bacterial suspension to each well of the microtiter plate containing the depsipeptide dilutions.

-

Include a positive control (bacteria in medium without depsipeptide) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the depsipeptide that shows no visible turbidity. Alternatively, measure the optical density (OD) at 600 nm.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Bacterial Membrane Permeabilization Assay (Ethidium Bromide Efflux Assay)

Objective: To assess the ability of a depsipeptide to inhibit bacterial efflux pumps.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Phosphate-buffered saline (PBS)

-

Ethidium bromide (EtBr)

-

Glucose

-

Efflux pump inhibitor (positive control, e.g., CCCP)

-

Depsipeptide solution

-

Fluorometer or fluorescence plate reader

Protocol:

-

Grow bacteria to mid-log phase, then wash and resuspend the cells in PBS.

-

Load the cells with EtBr by incubating them in a solution containing EtBr and an efflux pump inhibitor (to maximize uptake).

-

Wash the cells to remove extracellular EtBr and resuspend them in PBS.

-

Initiate efflux by adding glucose to energize the pumps.

-

Immediately add the depsipeptide at various concentrations to different samples.

-

Monitor the decrease in fluorescence over time. A slower decrease in fluorescence in the presence of the depsipeptide indicates inhibition of EtBr efflux.

Caption: Workflow for Ethidium Bromide Efflux Pump Inhibition Assay.

Biofilm Inhibition and Eradication Assay (Crystal Violet Method)

Objective: To quantify the ability of a depsipeptide to inhibit biofilm formation and eradicate pre-formed biofilms.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial culture

-

Tryptic Soy Broth (TSB) or other suitable medium

-

Depsipeptide solution

-

0.1% Crystal Violet solution

-

30% Acetic acid

-

Microplate reader

Protocol:

For Inhibition:

-

Add different concentrations of the depsipeptide to the wells of a microtiter plate.

-

Inoculate the wells with a diluted bacterial culture.

-

Incubate the plate for 24-48 hours to allow biofilm formation.

-

Wash the wells with PBS to remove planktonic cells.

-

Stain the remaining biofilms with 0.1% crystal violet for 15 minutes.

-

Wash away the excess stain and allow the plate to dry.

-

Solubilize the bound crystal violet with 30% acetic acid.

-

Measure the absorbance at 570 nm to quantify the biofilm.

For Eradication:

-

First, grow biofilms in the microtiter plate for 24-48 hours without any depsipeptide.

-

After biofilm formation, remove the planktonic cells and add fresh medium containing different concentrations of the depsipeptide.

-

Incubate for another 24 hours.

-

Proceed with the crystal violet staining and quantification as described above.

Conclusion and Future Directions

Depsipeptides represent a promising and versatile class of antimicrobial agents with the potential to address the growing threat of antibiotic resistance. Their diverse mechanisms of action, including direct membrane disruption, targeting of unique intracellular pathways, and modulation of bacterial defense and communication systems, offer multiple avenues for therapeutic intervention. The synergistic activity of depsipeptides with conventional antibiotics is particularly noteworthy, as it could revitalize the efficacy of existing drug arsenals.

Future research should focus on several key areas:

-

Discovery and Development: Continued exploration of natural sources and synthetic libraries to identify novel depsipeptides with enhanced antimicrobial activity and favorable pharmacokinetic profiles.

-

Mechanism of Action Studies: Deeper investigation into the molecular details of how depsipeptides interact with their targets and modulate bacterial signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of depsipeptide structures to optimize their potency, selectivity, and stability.

-

In Vivo Efficacy and Safety: Rigorous preclinical and clinical evaluation of promising depsipeptide candidates to assess their therapeutic potential and safety in animal models and humans.

The continued and focused investigation of depsipeptides is a critical component of the global effort to combat antibiotic resistance and ensure the future of effective infectious disease treatment.

References

- 1. Frontiers | Novel quorum sensing inhibitor Echinatin as an antibacterial synergist against Escherichia coli [frontiersin.org]

- 2. Novel quorum sensing inhibitor Echinatin as an antibacterial synergist against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel quorum sensing inhibitor Echinatin as an antibacterial synergist against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic Studies of Sansalvamide A-Amide: An Allosteric Modulator of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial activity against β- lactamase producing Methicillin and Ampicillin-resistants Staphylococcus aureus: fractional Inhibitory Concentration Index (FICI) determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ac-Lys(Ac)-D-Ala-D-Lactic Acid and the Molecular Basis of Vancomycin Resistance

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vancomycin has long been a last-resort antibiotic for treating severe Gram-positive bacterial infections. However, the emergence of vancomycin-resistant strains, particularly among Enterococcus species and Staphylococcus aureus, presents a significant clinical challenge. This resistance is primarily mediated by a fundamental alteration in the bacterial cell wall synthesis pathway. The canonical D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, the binding target of vancomycin, is replaced by a D-Alanyl-D-Lactate (D-Ala-D-Lac) depsipeptide. This substitution, often involving precursors like Ac-Lys(Ac)-D-Ala-D-Lactic acid, results in a drastic reduction in vancomycin's binding affinity, rendering the antibiotic ineffective. This guide provides a detailed examination of the molecular mechanisms, quantitative binding data, and key experimental protocols relevant to this resistance phenotype.

The Molecular Mechanism of VanA-Type Vancomycin Resistance

The most clinically significant and high-level form of vancomycin resistance is conferred by the vanA operon, typically located on a mobile genetic element like the Tn1546 transposon.[1] This operon encodes a suite of enzymes that reprogram the peptidoglycan synthesis pathway.

2.1 The VanA Regulatory and Structural Genes

The expression of resistance is tightly controlled by a two-component regulatory system and executed by a set of structural genes:

-

VanS and VanR: This pair forms the sensory and regulatory arm. VanS is a membrane-bound sensor kinase that detects the presence of vancomycin in the extracellular environment.[2][3] Upon sensing the antibiotic, VanS autophosphorylates and subsequently transfers the phosphate group to VanR, a cytoplasmic response regulator.[2][4] Phosphorylated VanR then acts as a transcriptional activator, binding to promoter regions to initiate the expression of the resistance genes.[4]

-

VanH: This enzyme is a D-specific α-ketoacid dehydrogenase that converts pyruvate into D-Lactate (D-Lac).[4][5][6] This provides the necessary substrate for the synthesis of the depsipeptide.

-

VanA: The VanA ligase is central to the resistance mechanism. It catalyzes the formation of an ester bond between D-Alanine and the D-Lactate produced by VanH, creating the D-Ala-D-Lac depsipeptide.[4][5][7] This enzyme is functionally homologous to the host's native D-Ala-D-Ala ligase (Ddl) but has a crucial altered substrate specificity.[1][8]

-

VanX: This is a Zn²⁺-dependent D,D-dipeptidase that specifically hydrolyzes the normal D-Ala-D-Ala dipeptide synthesized by the host's Ddl enzyme.[1][5] By eliminating the susceptible precursor, the VanX enzyme ensures that only the resistance-conferring D-Ala-D-Lac termini are incorporated into the growing peptidoglycan chain.[5]

2.2 The Structural Basis for Reduced Affinity

Vancomycin's mechanism of action relies on forming five crucial hydrogen bonds with the terminal D-Ala-D-Ala moiety of the peptidoglycan precursor. This binding complex sterically hinders the transglycosylation and transpeptidation steps of cell wall synthesis, ultimately leading to cell lysis.

The critical change in resistant strains is the replacement of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac. This substitution eliminates the hydrogen bond between the vancomycin backbone and the NH group of the terminal D-Ala. The loss of this single interaction, coupled with electrostatic repulsion from the lone pair of electrons on the ester oxygen, leads to a profound decrease in binding affinity.[1]

Quantitative Data: Binding Affinities and Enzyme Kinetics

The shift from D-Ala-D-Ala to D-Ala-D-Lac results in a quantifiable and dramatic loss of vancomycin efficacy. This is reflected in binding affinity measurements and the kinetic parameters of the key enzymes involved. The affinity of vancomycin for D-Ala-D-Lac is approximately 1,000 times lower than for D-Ala-D-Ala.[1][5][9]

Table 1: Vancomycin Binding Affinities and MIC Values

| Parameter | Susceptible Target (Ac-Lys-D-Ala-D-Ala) | Resistant Target (Ac-Lys-D-Ala-D-Lac) | Fold Change | Reference |

|---|---|---|---|---|

| Binding Affinity (Kd) | Micromolar (µM) range | Millimolar (mM) range | ~1000-fold decrease | [1][9][10] |

| Vancomycin MIC | ≤ 2 µg/mL | 64 -> 1000 µg/mL | > 32-fold increase |[2][11] |

Table 2: Kinetic Parameters of VanA Ligase (pH 7.5)

| Substrate (at Subsite 2) | Kₘ (mM) | k꜀ₐₜ (min⁻¹) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) | Reference |

|---|---|---|---|---|

| D-Lactate | 0.69 | 32 | 46.4 | [9][12] |

| D-Alanine (protonated) | 210 | - | - | [9][12] |

| D-Alanine (deprotonated) | 0.66 | 550 | 833.3 |[9][12] |

Note: While the deprotonated form of D-Ala is a better substrate, its concentration is very low at physiological pH, explaining the enzyme's inefficiency in dipeptide synthesis and its preference for D-Lactate.[9][12]

Experimental Protocols

4.1 Minimum Inhibitory Concentration (MIC) Testing

Determining the MIC of vancomycin is a fundamental method for phenotyping resistance.

-

Objective: To determine the lowest concentration of vancomycin that inhibits visible bacterial growth.

-

Methodology (Broth Microdilution):

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of vancomycin in cation-adjusted Mueller-Hinton broth.

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (no antibiotic) and a negative control (no bacteria).

-

Incubate the plate at 35°C for 16-24 hours.[13]

-

The MIC is the lowest concentration of vancomycin with no visible growth.[14]

-

-

Quality Control: Use reference strains such as Enterococcus faecalis ATCC 29212 (susceptible) and ATCC 51299 (resistant).[15]

-

Alternative Methods: Agar dilution, gradient diffusion strips (Etest), and automated systems like Vitek 2 are also commonly used.[16][17]

4.2 Binding Affinity Measurement via Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of molecular interactions.

-

Objective: To quantify the binding kinetics (association and dissociation rates) and affinity (Kd) of vancomycin to D-Ala-D-Ala and D-Ala-D-Lac terminated peptides.

-

Methodology:

-

Surface Preparation: Covalently immobilize synthetic peptides terminating in -Lys-D-Ala-D-Ala or -Lys-D-Ala-D-Lac onto a sensor chip surface (e.g., a gold film with a self-assembled monolayer).[10]

-

Analyte Injection: Flow solutions of vancomycin at various concentrations over the sensor surface.

-

Detection: Monitor the change in the refractive index near the sensor surface as vancomycin binds to the immobilized ligands. This change is proportional to the amount of bound analyte.

-

Data Analysis: Fit the resulting sensorgrams (response units vs. time) to kinetic models to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).[18][19]

-

4.3 Molecular Detection of Resistance Genes

PCR-based methods allow for the rapid and specific detection of the genetic determinants of resistance.

-

Objective: To detect the presence of vanA and vanB genes in bacterial isolates.

-

Methodology (Real-Time PCR):

-

DNA Extraction: Isolate total genomic DNA from the bacterial culture.

-

PCR Amplification: Perform real-time PCR using specific primers and fluorescently labeled probes designed to target conserved regions of the vanA and vanB genes.[20]

-

Detection: Monitor the amplification of the target DNA in real-time by detecting the fluorescence signal. The cycle threshold (Ct) value is inversely proportional to the initial amount of target DNA.

-

Controls: Include a positive control (DNA from a known resistant strain) and a negative control (no template) in each run. An internal control is also used to check for PCR inhibition.[20]

-

Visualizations

5.1 Signaling Pathway for VanA-Type Resistance

References

- 1. The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of the Staphylococcal VraTSR Regulatory System on Vancomycin Resistance and vanA Operon Expression in Vancomycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of VanA- and VanB-Type Glycopeptide Resistance in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selectivity for d-Lactate Incorporation into the Peptidoglycan Precursors of Lactobacillus plantarum: Role of Aad, a VanX-Like d-Alanyl-d-Alanine Dipeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-Ala-d-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-Ala-D-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: The van Operons [pdb101-east.rcsb.org]

- 12. Determinants for differential effects on D-Ala-D-lactate vs D-Ala-D-Ala formation by the VanA ligase from vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. mdpi.com [mdpi.com]

- 18. Real-time monitoring of vancomycin using a split-aptamer surface plasmon resonance biosensor - Analyst (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. certest.es [certest.es]

The Role of Ac-Lys(Ac)-D-Ala-D-Lactic Acid in Peptidoglycan Synthesis and Vancomycin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-lactic acid (Ac-Lys(Ac)-D-Ala-D-Lactic acid), a crucial peptidoglycan precursor analog. This depsipeptide is instrumental in studying the mechanisms of antibiotic resistance, particularly vancomycin resistance in Gram-positive bacteria. This document details the biochemical pathways involved, presents quantitative data on enzyme kinetics and antibiotic binding affinities, and provides comprehensive experimental protocols for relevant assays. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global public health. Vancomycin has long been a last-resort antibiotic for treating serious infections caused by Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). However, the rise of vancomycin-resistant enterococci (VRE) and other resistant strains has necessitated a deeper understanding of the molecular mechanisms underpinning this resistance.

At the core of vancomycin's mechanism of action is its ability to bind to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby inhibiting cell wall synthesis.[1] Vancomycin resistance, in many clinical isolates, is achieved by altering this target. The bacterial cells replace the terminal D-Ala with D-lactic acid (D-Lac), creating a D-alanyl-D-lactic acid (D-Ala-D-Lac) terminus. This substitution dramatically reduces the binding affinity of vancomycin, rendering the antibiotic ineffective.[2]

This compound serves as a synthetic analog of this modified peptidoglycan precursor terminus. It is an invaluable tool for researchers studying the enzymes involved in vancomycin resistance and for the development of new therapeutic agents that can overcome this resistance mechanism. This guide will delve into the specifics of this compound and its applications in the field.

The Biochemical Basis of Vancomycin Resistance

The primary mechanism of high-level vancomycin resistance involves a sophisticated enzymatic pathway that remodels the peptidoglycan precursors. This pathway is primarily governed by the vanA gene cluster in enterococci.

The VanA-Mediated Resistance Pathway

The key enzymes encoded by the vanA operon are:

-

VanH: A D-specific α-ketoacid dehydrogenase that reduces pyruvate to D-lactic acid.

-

VanA: A D-alanine:D-lactate ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide bond. This is the pivotal step in generating the altered precursor.[2]

-

VanX: A D,D-dipeptidase that hydrolyzes any endogenously produced D-Ala-D-Ala, thereby preventing its incorporation into the peptidoglycan chain and ensuring the prevalence of the D-Ala-D-Lac terminus.

The concerted action of these enzymes leads to the production of peptidoglycan precursors terminating in D-Ala-D-Lac, for which vancomycin has a significantly lower binding affinity.

References

An In-depth Technical Guide to the Physicochemical Properties and Applications of Ac-Lys(Ac)-D-Ala-D-Lactic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-Lys(Ac)-D-Ala-D-Lactic acid is a synthetic depsipeptide of significant interest in the study of bacterial cell wall biosynthesis and the mechanisms of antibiotic resistance. This document provides a comprehensive overview of its physicochemical properties, its primary application as a substrate for DD-carboxypeptidases, and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers in biochemistry, microbiology, and drug development.

Physicochemical Properties

This compound is a depsipeptide, a molecule that has both peptide and ester bonds. Its structure is analogous to the D-Alanyl-D-Lactate terminus of peptidoglycan precursors found in vancomycin-resistant bacteria. This structural mimicry is central to its biological application.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 65882-12-4 | [1][2][3] |

| Molecular Formula | C₁₆H₂₇N₃O₇ | [1][2] |

| Molecular Weight | 373.401 g/mol | [1][2] |

| Density (predicted) | 1.2 ± 0.1 g/cm³ | [1] |

| Boiling Point (predicted) | 740.5 ± 60.0 °C at 760 mmHg | [1] |

| Flash Point (predicted) | 401.7 ± 32.9 °C | [1] |

| LogP (predicted) | -1.02 | [1] |

| Vapour Pressure (predicted) | 0.0 ± 5.3 mmHg at 25°C | [1] |

| Exact Mass | 373.184906 | [1] |

| Polar Surface Area | 150.90000 | [1] |

Biological Significance and Applications

The primary utility of this compound lies in its function as a specific substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases).[1][3][4][5] These enzymes are crucial for the final stages of peptidoglycan synthesis in bacteria. By using this depsipeptide, researchers can investigate the kinetics and mechanisms of these enzymes.

A key application is the trapping of acyl-enzyme intermediates.[4][6] The ester bond in this compound is more susceptible to nucleophilic attack by the active site serine of the DD-carboxypeptidase compared to the amide bond in the natural substrate, Ac-Lys(Ac)-D-Ala-D-Ala. This leads to a rapid acylation of the enzyme. By manipulating reaction conditions, such as pH, the subsequent deacylation step can be slowed, allowing for the isolation and characterization of the covalent acyl-enzyme intermediate.

Experimental Protocols

Determination of Physicochemical Properties (General Methodologies)

A standard shake-flask method can be employed. Excess amounts of this compound would be added to a series of solvents (e.g., water, phosphate-buffered saline, DMSO) in sealed flasks. The flasks would be agitated at a constant temperature until equilibrium is reached. The saturated solutions would then be filtered, and the concentration of the dissolved compound determined by a suitable analytical method such as HPLC-UV or mass spectrometry.

Potentiometric titration is a suitable method. A solution of this compound of known concentration would be titrated with a standardized solution of a strong acid or base. The pH of the solution would be monitored throughout the titration. The pKa values can be determined from the inflection points of the resulting titration curve.

Trapping of Acyl-Enzyme Intermediates with DD-Carboxypeptidases

The following protocol is adapted from the work of Rasmussen et al. (1978)[4][6] and is designed to isolate the acyl-enzyme intermediate formed between a DD-carboxypeptidase and this compound.

-

Purified DD-carboxypeptidase (e.g., from Bacillus subtilis)

-

This compound (radiolabeled, e.g., with ¹⁴C, for detection)[6]

-

Incubation Buffer (e.g., 0.05 M sodium acetate, pH 5.0)

-

Quenching Solution (e.g., 0.1 M citrate buffer, pH 3.0)

-

Sephadex G-50 column

-

Scintillation fluid and counter

-

Acetone (for precipitation)

-

SDS-PAGE reagents and equipment

-

Fluorography reagents

-

Incubation: Incubate the purified DD-carboxypeptidase with a molar excess of radiolabeled this compound in the incubation buffer at a specified temperature (e.g., 37°C). The reaction time will depend on the specific enzyme kinetics but can range from minutes to hours.

-

Quenching: Stop the reaction by rapidly lowering the pH to 3.0 with the quenching solution.[6] This acidic pH stabilizes the acyl-enzyme intermediate by slowing the rate of deacylation.

-

Isolation of the Intermediate: Immediately apply the quenched reaction mixture to a pre-equilibrated Sephadex G-50 column. Elute with the quenching buffer to separate the high-molecular-weight acyl-enzyme complex from the unreacted, low-molecular-weight depsipeptide.

-

Detection: Collect fractions from the column and measure the radioactivity of each fraction using a scintillation counter. A peak of radioactivity corresponding to the protein fractions indicates the presence of the trapped acyl-enzyme intermediate.

-

Confirmation by SDS-PAGE: Precipitate the protein from the radioactive fractions with cold acetone.[6] Analyze the precipitate by SDS-PAGE followed by fluorography to visualize the radiolabeled protein, confirming the covalent attachment of the substrate.

Visualizations

Logical Relationship of this compound in Vancomycin Resistance

Caption: Vancomycin resistance mechanism and the role of this compound.

Experimental Workflow for Trapping Acyl-Enzyme Intermediates

Caption: Experimental workflow for isolating the acyl-enzyme intermediate.

Conclusion

This compound is an invaluable tool for probing the mechanisms of bacterial cell wall synthesis and antibiotic resistance. Its ability to act as a specific substrate for DD-carboxypeptidases and to trap the acyl-enzyme intermediate provides deep insights into enzyme function. The data and protocols presented in this guide offer a solid foundation for researchers utilizing this compound in their studies.

References

- 1. Utilization of a depsipeptide substrate for trapping acyl—enzyme intermediates of penicillin-sensitive D-alanine carboxypeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 65882-12-4 | FA110848 [biosynth.com]

- 3. This compound | CAS#:65882-12-4 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. Utilization of a depsipeptide substrate for trapping acyl-enzyme intermediates of penicillin-sensitive D-alanine carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Interactions with Ac-Lys(Ac)-D-Ala-D-Lactic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ac-Lys(Ac)-D-Ala-D-Lactic acid is a synthetic depsipeptide that serves as a valuable tool in the study of bacterial cell wall biosynthesis and the mechanisms of antibiotic resistance. Its structure mimics the C-terminal portion of the altered peptidoglycan precursors found in vancomycin-resistant bacteria, where the typical D-Ala-D-Ala dipeptide is replaced by D-Ala-D-Lactate. This substitution is a key mechanism of resistance to glycopeptide antibiotics like vancomycin. This technical guide provides a comprehensive overview of the enzymatic interactions with this compound, focusing on the enzymes that recognize and process this molecule. The guide includes quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and experimental workflows.

Core Enzymatic Interactions

The primary enzymes known to interact with this compound and its structural components are central to the mechanism of vancomycin resistance. These enzymes work in concert to modify the bacterial cell wall precursors, rendering them poor targets for vancomycin.

The Vancomycin Resistance Enzymatic Machinery

Vancomycin resistance, particularly in enterococci, is primarily mediated by the products of the van gene clusters (e.g., vanA, vanB). The key enzymes involved in the synthesis of the D-Ala-D-Lactate terminus are:

-

D-Lactate Dehydrogenase (VanH): This enzyme catalyzes the reduction of pyruvate to D-lactate, providing the substrate for the subsequent ligation step.[1]

-

D-Ala-D-Lac Ligase (VanA, VanB): These ATP-dependent ligases are crucial for vancomycin resistance. They catalyze the formation of the ester bond between D-alanine and D-lactate, producing the D-Ala-D-Lac depsipeptide.[2][3] The VanA ligase exhibits a strong preference for D-lactate over D-alanine at its second substrate-binding site, a key factor in the specificity of this resistance mechanism.[4][5]

-

D-Ala-D-Ala Dipeptidase (VanX): This enzyme selectively hydrolyzes the D-Ala-D-Ala dipeptide, which is synthesized by the host's native D-Ala-D-Ala ligase (Ddl).[1] By eliminating the precursor for the vancomycin-sensitive peptidoglycan terminus, VanX ensures the incorporation of D-Ala-D-Lac.

-

DD-Carboxypeptidase (VanY): This enzyme can further contribute to resistance by removing the terminal D-alanine from any remaining peptidoglycan precursors that end in D-Ala-D-Ala.

While these enzymes are central to the biosynthesis of the D-Ala-D-Lactate moiety, their direct interaction with the full this compound molecule has not been extensively characterized in the literature. The substrate specificity of these enzymes is primarily focused on the D-Ala and D-Lac components.

Interaction with Penicillin-Sensitive DD-Carboxypeptidases

A significant and well-documented enzymatic interaction of this compound is with penicillin-sensitive DD-carboxypeptidases. These enzymes, also known as penicillin-binding proteins (PBPs), are involved in the final stages of peptidoglycan synthesis, specifically in the cross-linking of peptide side chains.

This compound acts as a substrate for these enzymes, which hydrolyze the terminal D-lactyl residue.[6][7][8] This interaction is of particular interest because the ester bond in the depsipeptide is more labile than the corresponding amide bond in the natural D-Ala-D-Ala substrate. This property allows for the trapping of a stable acyl-enzyme intermediate, providing valuable insights into the catalytic mechanism of these enzymes and their inhibition by β-lactam antibiotics.[6]

Quantitative Data

The following tables summarize the available quantitative data on the enzymatic interactions with this compound and related molecules.

Table 1: Kinetic Parameters of VanA Ligase for its Substrates

| Substrate | KM (mM) | kcat (min-1) | Reference(s) |

| D-Alanine (Subsite 1) | - | - | [5] |

| D-Lactate (Subsite 2) | 0.69 | 32 | [5] |

| D-Alanine (deprotonated, Subsite 2) | 0.66 | 550 | [5] |

| D-Alanine (protonated, Subsite 2) | 210 | - | [5] |

Note: The data for VanA ligase pertains to its natural substrates, D-Alanine and D-Lactate, not the complete this compound molecule.

Table 2: Relative Hydrolysis Rates of this compound by DD-Carboxypeptidases

| Enzyme Source | Substrate | Relative Hydrolysis Rate (Depsipeptide vs. Peptide) | Reference(s) |

| Bacillus subtilis | This compound | 15-fold faster | [6] |

| Escherichia coli | This compound | 4-fold faster | [6] |

| Staphylococcus aureus | This compound | No rate acceleration | [6] |

Note: The peptide analog used for comparison is Ac-Lys(Ac)-D-Ala-D-Alanine.

Experimental Protocols

Assay for DD-Carboxypeptidase Activity using this compound

This protocol is based on the principles described by Rasmussen and Strominger (1978) for monitoring the hydrolysis of the depsipeptide substrate.[6]

a. Materials:

-

Purified DD-carboxypeptidase

-

This compound (substrate)

-

Assay Buffer: 50 mM HEPES, pH 7.5

-

Quenching Solution: 1 M HCl

-

Lactate detection kit (e.g., lactate oxidase/peroxidase-based) or HPLC system for lactate quantification.

b. Procedure:

-

Prepare a stock solution of this compound in the Assay Buffer.

-

Set up reaction mixtures in microcentrifuge tubes, each containing Assay Buffer and the substrate at various concentrations.

-

Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of purified DD-carboxypeptidase to each tube.

-

Incubate the reactions for a specific time period, ensuring that the reaction remains in the linear range.

-

Stop the reaction by adding the Quenching Solution.

-

Quantify the amount of D-Lactate released using a lactate detection kit or by separating and quantifying the product using HPLC.

-

Calculate the initial velocity of the reaction for each substrate concentration.

-

Determine the kinetic parameters (KM and Vmax) by fitting the data to the Michaelis-Menten equation.

Trapping of the Acyl-Enzyme Intermediate

This protocol allows for the isolation and characterization of the covalent intermediate formed between the DD-carboxypeptidase and the substrate.[6]

a. Materials:

-

Purified DD-carboxypeptidase

-

Radiolabeled [14C]this compound

-

Incubation Buffer: 50 mM Sodium Acetate, pH 5.0

-

Stop Solution: 10% Trichloroacetic acid (TCA)

-

Wash Buffer: Cold acetone

-

Scintillation cocktail and counter

b. Procedure:

-

Incubate the purified DD-carboxypeptidase with radiolabeled [14C]this compound in the Incubation Buffer at a low temperature (e.g., 4°C) for a short period (e.g., 1-5 minutes) to allow for the formation of the acyl-enzyme intermediate.

-

Stop the reaction and precipitate the protein by adding cold Stop Solution.

-

Pellet the precipitated protein by centrifugation.

-

Wash the protein pellet with Wash Buffer to remove any unbound radiolabeled substrate.

-

Resuspend the pellet in a suitable buffer or directly in the scintillation cocktail.

-

Quantify the amount of radioactivity associated with the protein using a scintillation counter.

-

The amount of bound radioactivity corresponds to the amount of trapped acyl-enzyme intermediate.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Vancomycin resistance pathway.

Caption: DD-Carboxypeptidase assay workflow.

Conclusion

This compound is a crucial molecular probe for investigating the mechanisms of bacterial cell wall biosynthesis and antibiotic resistance. Its primary interaction with penicillin-sensitive DD-carboxypeptidases has provided significant insights into the catalytic mechanisms of these important enzymes. While its direct interaction with the core enzymes of the vancomycin resistance machinery (VanA, VanH, VanX) is not well-established, its structural similarity to the modified peptidoglycan precursor makes it an invaluable tool for studying the broader context of glycopeptide resistance. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working in this critical area of antimicrobial research. Further investigation into the substrate specificity of the vancomycin resistance enzymes and the development of more sensitive assays for DD-carboxypeptidase activity will continue to advance our understanding of these fundamental biological processes.

References

- 1. Kinetic evidence for an acyl-enzyme intermediate in D-alanine carboxypeptidases of Bacillus subtilis and Bacillus stearothermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Utilization of a depsipeptide substrate for trapping acyl-enzyme intermediates of penicillin-sensitive D-alanine carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarspapers.com [scholarspapers.com]

- 4. Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PBP Isolation and DD-Carboxypeptidase Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. PBP Isolation and DD-Carboxypeptidase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Documents download module [ec.europa.eu]

Foundational Research on Penicillin-Sensitive D-alanine Carboxypeptidases: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the foundational research on penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases), crucial enzymes in bacterial cell wall biosynthesis and primary targets for β-lactam antibiotics.

Introduction: The Gatekeepers of Bacterial Cell Wall Integrity

Penicillin-sensitive D-alanine carboxypeptidases are a class of bacterial enzymes that play a pivotal role in the final stages of peptidoglycan (murein) synthesis.[1] Peptidoglycan is a rigid polymer that forms the bacterial cell wall, providing structural integrity and protection against osmotic lysis. These enzymes catalyze the cleavage of the terminal D-alanyl-D-alanine bond of peptidoglycan precursors.[2][3] This activity is essential for controlling the degree of cross-linking in the cell wall, a process critical for maintaining cell shape and viability.[1][4]

The profound significance of these enzymes in drug development stems from their identification as key Penicillin-Binding Proteins (PBPs).[5] Their inactivation by penicillin and related β-lactam antibiotics disrupts cell wall synthesis, ultimately leading to bacterial cell death.[6] This guide delves into the biochemical properties, mechanism of action, structural features, and experimental methodologies central to the study of these vital enzymes.

Biochemical Function and Catalytic Mechanism

D-alanine carboxypeptidases exhibit two primary catalytic functions:

-

DD-Carboxypeptidation: The hydrolysis of the C-terminal D-alanine residue from nascent peptidoglycan pentapeptide chains (L-Ala-D-Glu-L-Lys-D-Ala-D-Ala).[1][2]

-

DD-Transpeptidation: The formation of a peptide cross-link between adjacent glycan strands. In this reaction, the enzyme cleaves the terminal D-alanine and then transfers the remaining peptide to an amino acceptor on a neighboring peptide chain.[2][7]

The catalytic mechanism proceeds through a two-step acyl-enzyme intermediate.[8]

-

Acylation: The active site serine attacks the carbonyl carbon of the penultimate D-alanine, forming a covalent acyl-enzyme intermediate and releasing the terminal D-alanine.[8][9]

-

Deacylation: The acyl-enzyme intermediate is then resolved by reacting with an acceptor molecule. If the acceptor is water, the reaction is a carboxypeptidation. If the acceptor is an amino group from an adjacent peptide chain, it results in transpeptidation and cross-linking.[2]

Mechanism of Penicillin Inhibition

Penicillin's antibacterial action is a direct consequence of its structural analogy to the D-Ala-D-Ala terminus of the natural substrate.[6][9] The antibiotic acts as a "suicide substrate."

-

The enzyme mistakes penicillin for its natural substrate, and the active site serine attacks the highly reactive β-lactam ring.[5]

-

This forms a stable, long-lived penicilloyl-enzyme complex.[5][10]

-

The deacylation step to regenerate the free enzyme is extremely slow, effectively inactivating the enzyme and halting peptidoglycan cross-linking.[11]

This covalent inactivation is the molecular basis for the efficacy of β-lactam antibiotics.[9][12]

Figure 1: Catalytic vs. Inhibition Pathway of DD-Carboxypeptidase.

Quantitative Data on Enzyme Kinetics and Inhibition

The interaction of D-alanine carboxypeptidases with substrates and inhibitors has been characterized quantitatively. The tables below summarize key kinetic and inhibition parameters for enzymes from various bacterial sources.

Table 1: Kinetic Parameters for Selected DD-Carboxypeptidases

| Enzyme Source | Substrate | Km (mM) | Reference |

|---|---|---|---|

| Neisseria gonorrhoeae | UDP-N-acetylmuramyl-pentapeptide | 0.25 | [13] |

| Bacillus stearothermophilus | Diacetyl-L-lysyl-D-alanyl-D-alanine | N/A | [8] |

| Bacillus subtilis | Diacetyl-L-lysyl-D-alanyl-D-alanine | N/A |[8] |

Note: Specific kcat values are often not reported in foundational literature in favor of relative activity measurements.

Table 2: Inhibition Constants for Penicillins against DD-Carboxypeptidases

| Enzyme Source | Inhibitor (β-Lactam) | IC50 (M) | Reference |

|---|---|---|---|

| Neisseria gonorrhoeae | Penicillin G | 1.0 x 10-8 | [13] |

| Neisseria gonorrhoeae | Ampicillin | 1.0 x 10-8 | [13] |

| Neisseria gonorrhoeae | Cloxacillin | 1.0 x 10-5 | [13] |

| Neisseria gonorrhoeae | Methicillin | 5.0 x 10-7 |[13] |